molecular formula C18H15N5O2 B10863444 (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10863444
M. Wt: 333.3 g/mol
InChI Key: QDRZTJKSMRLSAH-UHFFFAOYSA-N
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Description

(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole ring, a hydroxyphenyl group, and a pyrazolone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 4-hydroxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reacted with 5-methyl-3-pyrazolone in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of significant interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. The hydroxyphenyl group allows for hydrogen bonding, while the benzimidazole ring can participate in π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1H-benzimidazol-2-yl)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • **2-(1H-benzimidazol-2-yl)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-hydroxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-[(4-hydroxyphenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H15N5O2/c1-11-14(10-19-12-6-8-13(24)9-7-12)17(25)23(22-11)18-20-15-4-2-3-5-16(15)21-18/h2-10,22,24H,1H3,(H,20,21)

InChI Key

QDRZTJKSMRLSAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C=NC4=CC=C(C=C4)O

Origin of Product

United States

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